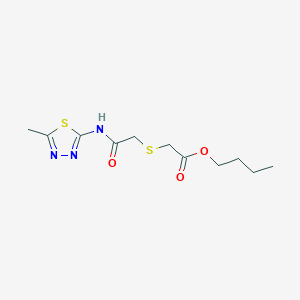

Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

Description

Properties

IUPAC Name |

butyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S2/c1-3-4-5-17-10(16)7-18-6-9(15)12-11-14-13-8(2)19-11/h3-7H2,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQHDLKODPIMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CSCC(=O)NC1=NN=C(S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common method includes the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with haloalkylthio derivatives under optimized conditions . The reaction conditions often involve the use of bases such as triethylamine and solvents like methanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Antimicrobial Properties

The 1,3,4-thiadiazole moiety is known for its antimicrobial activity. Research indicates that derivatives of this compound demonstrate significant antibacterial and antifungal properties. For instance, compounds with a 1,3,4-thiadiazole structure have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Anticancer Activity

Several studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The cytostatic properties of these compounds suggest their utility in cancer therapy. For example, derivatives have been synthesized that exhibit higher efficacy than standard chemotherapeutic agents against specific cancer cell lines .

Anti-inflammatory Effects

Compounds containing the thiadiazole ring have also been investigated for their anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways, making them candidates for treating inflammatory diseases .

Antiepileptic Activity

Research has demonstrated that certain derivatives of the 1,3,4-thiadiazole scaffold exhibit anticonvulsant effects in animal models. These compounds have been evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests to assess their efficacy in seizure control .

Case Study 1: Antimicrobial Activity

A study conducted by Pintilie et al. evaluated several thiadiazole derivatives against Bacillus cereus and Bacillus anthracis. The findings revealed that certain compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations lower than those of standard antibiotics .

Case Study 2: Anticancer Efficacy

In a comparative study on anticancer agents, researchers synthesized various 1,3,4-thiadiazole derivatives and tested them against cancer cell lines. One derivative showed a therapeutic index significantly higher than that of conventional chemotherapeutics like doxorubicin .

Case Study 3: Antiepileptic Properties

In an investigation into the anticonvulsant properties of thiadiazole derivatives, one compound was found to be more effective than valproic acid in reducing seizure frequency in a rodent model. This study emphasized the potential for developing new antiepileptic drugs based on this scaffold .

Mechanism of Action

The mechanism of action of Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate (Compound 1 in )

- Structural Differences : Replaces the butyl ester with an ethyl group and lacks the acetamide bridge.

- Absence of the acetamide moiety may reduce hydrogen-bonding capacity, affecting target binding affinity.

- Synthesis : Prepared via analogous methods using ethyl chloroacetate instead of butyl derivatives .

2.2. N-[5-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (Compound 6.5 in )

- Structural Differences: Incorporates a triazinoquinazoline ring and a 3-chlorophenyl group.

- Impact on Properties :

- The extended aromatic system enhances π-π stacking interactions, likely improving binding to hydrophobic enzyme pockets.

- Higher molecular weight (MW = ~600 g/mol) may reduce bioavailability compared to the simpler butyl ester derivative (MW ~300–350 g/mol).

- Bioactivity : Such complex hybrids are often designed as kinase or topoisomerase inhibitors, suggesting divergent therapeutic applications .

2.3. Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate (Compound 42 in )

- Structural Differences: Replaces the thiadiazole with a thiazole ring and introduces a cyano group.

- Thiazole vs. thiadiazole alters ring electronics; thiadiazoles are more electron-deficient, which may influence redox properties or metabolic stability .

2.4. Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate ()

- Structural Differences : Substitutes the 5-methyl group on the thiadiazole with an isobutyl chain.

- Similar ester functionality (ethyl vs. butyl) suggests comparable hydrolysis rates in vivo .

2.5. 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 1 in )

- Structural Differences : Uses an oxadiazole ring instead of thiadiazole and a benzamide scaffold.

- Impact on Properties :

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Thiadiazole vs. Thiazole/Oxadiazole : Thiadiazoles generally exhibit higher metabolic stability than thiazoles but lower than oxadiazoles due to differences in ring electronics .

- Ester Chain Length : Butyl esters (e.g., target compound) prolong half-life in vivo compared to ethyl esters but may require formulation adjustments to mitigate solubility issues .

- Substituent Effects : Methyl groups (e.g., 5-methyl in target compound) balance lipophilicity and steric effects, whereas bulkier groups (e.g., isobutyl) prioritize lipid solubility at the expense of target selectivity .

Biological Activity

Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazoles are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecular formula is , and it has a molecular weight of 302.37 g/mol. Its structure facilitates interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it can interfere with DNA replication and protein synthesis in cancer cells, leading to reduced proliferation.

- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound's interaction with bacterial cell membranes disrupts their integrity, leading to cell death.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study comparing various thiadiazole derivatives, this compound showed effective inhibition against Staphylococcus epidermidis and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus epidermidis | 15 | |

| Escherichia coli | 12 | |

| Streptococcus pneumoniae | 14 |

Anticancer Activity

The compound exhibits promising anticancer properties as evidenced by its ability to induce apoptosis in various cancer cell lines. A study demonstrated that it effectively inhibited the growth of human cancer cell lines such as A431 (epidermoid carcinoma) with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

- Antibacterial Efficacy : A study involving the treatment of infections caused by resistant bacterial strains reported successful outcomes with this compound as part of a combination therapy .

- Cancer Treatment : Clinical trials assessing the compound's effectiveness in combination with other anticancer agents showed enhanced cytotoxicity against resistant cancer cells, suggesting potential for use in multidrug regimens .

Q & A

Q. What are the optimal synthetic routes for Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using alkylating agents (e.g., ethyl bromoacetate) reacting with a 5-methyl-1,3,4-thiadiazol-2-amine precursor. Key steps include:

- Refluxing in ethanol with a catalytic amount of KI to enhance reactivity .

- Isolation via recrystallization (ethanol/water mixtures yield >80% purity) .

- Optimizing stoichiometry (1:1 molar ratio of amine to alkylating agent) and reaction time (6–8 hours) to achieve yields up to 84% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR (DMSO-d₆): Key signals include δ 7.34 ppm (NH₂), δ 4.82 ppm (CH₂ adjacent to thioether), and δ 1.19 ppm (CH₃ from butyl ester) .

- Mass Spectrometry (EI) : Look for molecular ion peaks at m/z 220 (M+1) for ester derivatives .

- Elemental Analysis : Validate C, H, N, S percentages (e.g., C: 32.86%, S: 29.25% for ethyl ester analogs) .

Q. How can researchers address solubility challenges during purification?

- Methodological Answer :

- Use polar aprotic solvents (DMSO or DMF) for dissolution, followed by dropwise addition to ice-cold water to precipitate the product .

- For hydrophobic derivatives (e.g., butyl esters), employ silica gel chromatography with hexane/ethyl acetate gradients .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Store in airtight containers at –20°C to prevent hydrolysis of the ester or thioether groups .

- Monitor degradation via periodic TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. How can elemental analysis discrepancies between theoretical and experimental values be resolved?

- Methodological Answer :

- Repeat combustion analysis after rigorous drying (vacuum desiccator, 24 hours).

- Cross-validate with X-ray crystallography or high-resolution MS to confirm molecular formula .

Advanced Research Questions

Q. How does the 5-methyl-1,3,4-thiadiazole ring influence the compound’s coordination chemistry with transition metals?

- Methodological Answer :

- The thiadiazole’s electron-deficient nitrogen atoms act as Lewis bases, enabling coordination with metals like Cu(II) or Fe(III).

- Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., λ ~400–500 nm for Cu complexes) .

- Single-crystal X-ray diffraction confirms octahedral or square-planar geometries in coordination complexes .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for pharmacological applications?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., replacing butyl ester with methyl or benzyl groups) .

- Test in vitro bioactivity (e.g., anticancer assays using MTT protocol) and correlate with logP values (HPLC-derived) to assess hydrophobicity effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., carbonyl carbons) .

- Validate predictions via kinetic studies (NMR monitoring of hydrolysis rates in basic conditions) .

Q. What methodologies resolve contradictions in reported melting points across studies?

- Methodological Answer :

Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.